(2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride
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Overview
Description
(2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride is a chiral amine compound with a wide range of applications in organic synthesis and pharmaceutical research. This compound is known for its unique structural features, which include a dimethylamino group and a chiral center, making it valuable in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride typically involves the reaction of (S)-3-methyl-2-butanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chiral center of the compound also plays a crucial role in its binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
N,N-Dimethyl-3-methylbutan-1-amine: A structurally related compound lacking the hydroxyl group.
2-(Dimethylamino)butan-1-ol: A similar compound with a different alkyl chain length.
Uniqueness
(2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride is unique due to its chiral center and the presence of both a dimethylamino group and a hydroxyl group. These features make it a valuable intermediate in the synthesis of enantiomerically pure compounds and contribute to its diverse range of applications in scientific research and industry .
Properties
CAS No. |
64584-89-0 |
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Molecular Formula |
C7H18ClNO |
Molecular Weight |
167.68 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)7(5-9)8(3)4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
InChI Key |
NMJGWKYDHBBDQC-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)N(C)C.Cl |
Canonical SMILES |
CC(C)C(CO)N(C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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